molecular formula C9H18Cl2N2O2 B2392759 (7R,9Ar)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid;dihydrochloride CAS No. 2413847-59-1

(7R,9Ar)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid;dihydrochloride

Cat. No.: B2392759
CAS No.: 2413847-59-1
M. Wt: 257.16
InChI Key: PHGQBJJEANGGBY-HTQZYQBOSA-N
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Description

(7R,9Ar)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid;dihydrochloride is a useful research compound. Its molecular formula is C9H18Cl2N2O2 and its molecular weight is 257.16. The purity is usually 95%.
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Properties

IUPAC Name

(7R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.2ClH/c12-9(13)7-1-2-8-5-10-3-4-11(8)6-7;;/h7-8,10H,1-6H2,(H,12,13);2*1H/t7-,8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPDHZALMCZCLF-RHJRFJOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN2C1CNCC2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN2[C@H]1CNCC2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(7R,9Ar)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid; dihydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₆N₂O₂
  • Molecular Weight : 184.24 g/mol
  • CAS Number : 1049677-81-7

Antimicrobial Activity

Research indicates that derivatives of pyrido and pyrazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain structural modifications enhance the activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds can range widely based on their structure.

CompoundMIC (µg/mL)Bacterial Strain
Compound A0.5M. tuberculosis H 37Rv
Compound B2M. tuberculosis Spec. 210
Compound C4E. coli

The compound has been reported to show promising results in inhibiting the growth of resistant strains of bacteria, making it a candidate for further exploration in antimicrobial therapies .

Tuberculostatic Activity

A study focused on the synthesis and evaluation of pyridine and pyrazine derivatives highlighted the tuberculostatic activity of these compounds. The results indicated that specific modifications to the pyridine ring significantly affected their efficacy against Mycobacterium tuberculosis. For example:

  • Compounds with a piperidine substituent demonstrated higher potency compared to those with morpholine or pyrrolidine.
  • The MIC values for selected derivatives were notably low (as low as 0.5 µg/mL), suggesting strong inhibitory effects against tuberculosis strains .

The biological activity of (7R,9Ar)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid; dihydrochloride is believed to involve several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall biosynthesis.
  • Disruption of Metabolic Pathways : The compound may inhibit key enzymes involved in metabolic processes essential for bacterial survival.
  • Targeting Specific Receptors : It may interact with specific receptors or proteins within microbial cells that are critical for their function.

Case Studies

Several studies have documented the biological effects of this compound and its derivatives:

  • Antimicrobial Efficacy Study : A research project synthesized various derivatives and evaluated their antimicrobial properties against clinical isolates of M. tuberculosis. Results showed that some derivatives had MIC values significantly lower than standard treatments .
  • Pharmacokinetic Analysis : Another study assessed the pharmacokinetic profiles of the compound in animal models, revealing favorable absorption and distribution characteristics that support its potential use in therapeutic applications .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests demonstrated that while some derivatives exhibited antimicrobial properties, they also showed selective toxicity towards cancer cell lines at higher concentrations .

Scientific Research Applications

Biological Activities

Research has indicated that derivatives of this compound exhibit a range of biological activities:

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyrido[1,2-a]pyrazine derivatives. For example:

  • Compounds with similar structures have shown significant cytotoxic effects against various human cancer cell lines such as Panc-1 (pancreatic cancer), PC3 (prostate cancer), and MDA-MB-231 (breast cancer) .
  • The mechanisms of action often involve apoptosis induction and cell cycle arrest at specific phases .

Antimicrobial Properties

Investigations into the antimicrobial properties of similar compounds have revealed effectiveness against various bacterial strains. The presence of specific functional groups enhances their ability to interact with microbial cell membranes.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of synthesized derivatives against multiple cancer cell lines. The findings indicated that certain substitutions on the pyrazine core significantly enhanced potency compared to standard chemotherapeutics like etoposide .
  • Mechanistic Studies : Further research focused on understanding the molecular mechanisms by which these compounds exert their anticancer effects. Techniques such as Western blotting were employed to analyze protein expression changes associated with apoptosis .

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